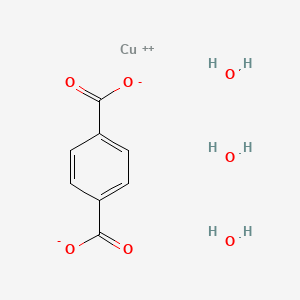

Copper terephthalate trihydrate

Description

Contextualization within Metal-Organic Frameworks (MOFs) and Coordination Polymers

Copper terephthalate (B1205515) trihydrate is a well-known example of a metal-organic framework (MOF). ums.edu.my MOFs are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nationalmaglab.orgnationalmaglab.org These materials are a subset of coordination polymers, which are compounds extending in one, two, or three dimensions through coordination bonds between metal centers and organic linkers. mdpi.com The structure and properties of MOFs, including their porosity and stability, can be tuned by varying the metal ions, organic linkers, and synthesis conditions. researchgate.net

The interest in MOFs stems from their potential applications in various fields, including gas storage, separation, and catalysis. nationalmaglab.orgnationalmaglab.org The ordered and porous nature of these materials makes them ideal candidates for these applications. researchgate.net

Historical Development and Early Structural Postulations of Copper Terephthalate Species

The study of metal terephthalates dates back to the mid-20th century. nationalmaglab.org Early research focused on the synthesis and basic characterization of these compounds. nationalmaglab.orgcopper.orgdartmouth.edu One of the first structurally characterized porous metal terephthalate complexes was copper terephthalate trihydrate, synthesized by Cueto et al. nationalmaglab.org Initial structural models proposed various coordination geometries for copper terephthalate species, including paddlewheel structures. nationalmaglab.orgnationalmaglab.org However, subsequent research revealed different coordination environments and the presence of hydrated forms, such as mono- and dihydrated copper terephthalate complexes. nationalmaglab.org

The advancement of techniques like single-crystal X-ray diffraction has been crucial in accurately determining the crystal structures of these often insoluble crystalline solids. nationalmaglab.org

Significance of Terephthalate Ligands in Extended Coordination Architectures

The terephthalate ion, derived from terephthalic acid (1,4-benzenedicarboxylic acid), is a widely used ligand in the construction of MOFs and coordination polymers. mdpi.com Its rigid, linear geometry and the para-positioning of its two carboxylate groups facilitate the formation of extended, often porous, network structures. mdpi.commdpi.com The versatility of the terephthalate ligand allows it to act as a bidentate, tridentate, or even tetradentate ligand, leading to a variety of coordination architectures in one, two, or three dimensions. mdpi.com

This ability to form robust and predictable frameworks is a key reason for the prevalence of terephthalate-based MOFs in materials science research. mdpi.comresearchgate.net

Overview of Key Research Trajectories for this compound

Current research on this compound and related materials is focused on several key areas:

Synthesis and Structural Control: Developing new and efficient synthesis methods, including solvothermal and mechanochemical approaches, to control the dimensionality, porosity, and crystal morphology of the resulting materials. ums.edu.mypsu.eduornl.gov

Gas Storage and Separation: Investigating the capacity of copper terephthalate frameworks to store gases like hydrogen and methane (B114726), and their selectivity in separating different gas mixtures. nationalmaglab.orgdtu.dk

Catalysis: Exploring the catalytic activity of copper terephthalate in various organic reactions, leveraging the accessible metal sites within the porous structure. nationalmaglab.orgnationalmaglab.orgnih.gov

Adsorption of Pollutants: Studying the use of copper terephthalate for the removal of organic dyes and other pollutants from aqueous solutions through adsorption. mdpi.comresearchgate.netresearchgate.net

Magnetic and Electronic Properties: Characterizing the magnetic behavior and electrical conductivity of these materials, which can be influenced by the arrangement of the copper ions within the framework. nationalmaglab.orgnationalmaglab.orgresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;terephthalate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Cu.3H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H,9,10)(H,11,12);;3*1H2/q;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPWZZARYZSUME-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10CuO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388619 | |

| Record name | Copper terephthalate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28758-10-3 | |

| Record name | Copper terephthalate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffractional Characterization of Copper Terephthalate Trihydrate Architectures

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural elucidation of crystalline materials like copper terephthalate (B1205515) trihydrate. It provides fundamental information about the atomic arrangement, crystal system, and phase purity.

Powder X-ray Diffraction (PXRD) is an essential technique for verifying the phase purity and assessing the crystallinity of bulk samples of copper terephthalate trihydrate. The PXRD pattern of a synthesized sample is a unique fingerprint of its crystal structure. The presence of sharp, well-defined diffraction peaks in the pattern indicates a high degree of crystallinity. researchgate.netmdpi.com Conversely, a broad, featureless pattern would suggest an amorphous material.

The phase purity is confirmed by comparing the experimental PXRD pattern with a simulated pattern derived from single-crystal X-ray diffraction data or reference patterns from crystallographic databases. ncl.ac.ukresearchgate.net A close match between the experimental and reference peak positions (2θ values) and relative intensities confirms the successful synthesis of the desired copper terephthalate phase and the absence of crystalline impurities. researchgate.netresearchgate.net For instance, characteristic peaks for copper terephthalate materials have been identified at various 2θ angles, confirming the formation of the intended structure. researchgate.netresearchgate.net

Table 1: Representative Powder X-ray Diffraction (PXRD) Peaks for Copper Terephthalate Materials.

| 2θ Angle (°) | Crystal Plane (hkl) | Reference |

|---|---|---|

| 8.3 | (001) | researchgate.net |

| 8.9 | - | researchgate.net |

| 10.0 | (110) | researchgate.net |

| 13.5 | (222) | researchgate.net |

| 14.4 | - | researchgate.net |

| 16.9 | (201) | researchgate.net |

| 17.5 | - | researchgate.net |

| 20.2 | (220) | researchgate.net |

| 24.4 | (040) | researchgate.net |

| 28.8 | - | researchgate.net |

Single-Crystal X-ray Diffraction (SC-XRD) offers the most precise and unambiguous method for determining the atomic-level structure of crystalline compounds. rsc.orgnih.gov For this compound, SC-XRD analysis provides detailed information on its unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), space group (the symmetry of the crystal), and the precise coordination geometry of the copper ions.

Table 2: Crystallographic Data for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | Cu(C₈H₄O₄)·3H₂O | researchgate.net |

| Molecular Weight | 281.71 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbcn | researchgate.net |

| a (Å) | 6.869 (3) | researchgate.net |

| b (Å) | 22.985 (11) | researchgate.net |

| c (Å) | 6.757 (3) | researchgate.net |

Temperature-Dependent X-ray Diffraction (T-XRD) is a powerful technique used to monitor structural changes in a material as a function of temperature. By collecting PXRD patterns in situ while heating or cooling the sample, one can observe phase transitions, thermal expansion, or decomposition. mdpi.com

For copper terephthalate hydrates, T-XRD is critical for studying the process of dehydration. As the temperature increases, coordinated water molecules are lost, which can lead to significant changes in the crystal structure or a complete transformation to a new crystalline phase. nationalmaglab.org For example, studies on a related solvated copper terephthalate, Cu(BDC)(DMF), show that the framework undergoes a structural transformation upon heating as the coordinated dimethylformamide (DMF) molecules are removed. mdpi.com The initial diffraction peaks shift or split, and new peaks corresponding to a desolvated phase appear at higher temperatures. mdpi.comnationalmaglab.org This methodology is directly applicable to studying the thermal stability and phase transitions of this compound as it loses its three water molecules upon heating. nationalmaglab.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, probe the molecular vibrations within a material, providing valuable information about the functional groups present and their chemical environment.

FTIR spectroscopy is a widely used technique for the characterization of this compound. mdpi.com By analyzing the absorption of infrared radiation at specific frequencies, one can identify the characteristic vibrational modes of the molecule's functional groups. researchgate.net

The FTIR spectrum of this compound is distinct from that of its precursor, terephthalic acid. A key indicator of the formation of the coordination polymer is the disappearance of the broad absorption band associated with the carboxylic acid O-H stretch and the C=O stretch (typically around 1720 cm⁻¹) of the free acid. mdpi.com Instead, new bands appear that correspond to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). researchgate.net The frequency difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) carboxylate stretches provides insight into the coordination mode (e.g., monodentate, bidentate bridging). mdpi.com Other significant bands include those for the C-H vibrations of the aromatic ring and a low-frequency band attributed to the Cu-O coordination bond. researchgate.netmdpi.com The presence of a broad band in the 3000-3600 cm⁻¹ region confirms the presence of water molecules in the hydrated structure.

Table 3: Key FTIR Vibrational Bands for Copper Terephthalate.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3600-3000 | O-H stretching of water molecules | nih.gov |

| ~1596 | Asymmetric stretching of carboxylate (COO⁻) | researchgate.net |

| ~1396 | Symmetric stretching of carboxylate (COO⁻) | researchgate.net |

| ~1020 | C-H stretching of aromatic ring | researchgate.net |

| ~830-730 | C-H bending of aromatic ring | researchgate.netmdpi.com |

| ~565-460 | Cu-O stretching vibration | researchgate.netmdpi.com |

Electron Microscopy and Surface Analysis

Electron microscopy techniques are invaluable for visualizing the morphology and surface features of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is commonly used to investigate the morphology, particle size, and surface topography of this compound powders. SEM images have revealed that this compound can form well-defined prismatic crystals, with lengths ranging from approximately 30 to 100 µm and thicknesses around 10 µm. mdpi.com This information is complementary to PXRD data, as it provides a visual representation of the crystallites that constitute the bulk powder.

High-Resolution Transmission Electron Microscopy (HRTEM) has the capability to provide even more detailed structural information, including direct imaging of the crystal lattice. nih.gov While less common for routine characterization of these materials, HRTEM can be employed to study the fine details of the crystal structure, identify defects, and analyze the structure of individual nanocrystals. capes.gov.br

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) for Morphology and Microstructure Elucidation

Scanning Electron Microscopy (SEM) and its high-resolution counterpart, Field Emission SEM (FE-SEM), are indispensable tools for visualizing the surface topography and microstructure of this compound. These techniques reveal a variety of morphologies, largely dependent on the synthesis protocol.

Studies have shown that copper terephthalate can form prismatic crystals, with lengths ranging from 30 to 100 µm and a thickness of approximately 10 µm. mdpi.com Other synthesis methods yield cubic crystals with particle diameters as small as 2 µm. ums.edu.my The morphology is also influenced by the solvent used during synthesis. For instance, when synthesized in dimethylformamide (DMF), the resulting copper terephthalate (specifically [Cu(BDC)(DMF)]) exhibits 2D sheets that tend to stack, a behavior attributed to interactions between DMF molecules in adjacent layers. mdpi.com Upon desolvation, this material transforms into more dispersed sheets. mdpi.com

Microwave-assisted synthesis protocols have been shown to produce different structures, such as dispersed nanoflakes. mdpi.com This highlights the sensitivity of the final morphology to the synthetic route. The ability to control the morphology, from stacked sheets to dispersed nanoflakes, is crucial as it directly impacts the material's properties and potential applications. mdpi.comresearchgate.net

Table 1: Morphological Characteristics of Copper Terephthalate under Different Synthesis Conditions

| Synthesis Method/Condition | Observed Morphology | Reference |

| Aqueous solution with surfactant | Prismatic crystals (30-100 µm long, 10 µm thick) | mdpi.com |

| Sonication in DMF | Cubic crystals (minimum 2 µm diameter) | ums.edu.my |

| Solvothermal in DMF | Stacked 2D sheets | mdpi.com |

| Desolvated from DMF synthesis | Dispersed sheets | mdpi.com |

| Microwave-assisted synthesis | Dispersed nanoflakes | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Investigation

While SEM provides surface information, Transmission Electron Microscopy (TEM) offers a deeper look into the nanoscale internal structure of this compound. TEM is particularly useful for examining the arrangement of the crystalline lattice and identifying any defects or variations in the nanostructure. Although detailed TEM studies specifically on this compound are not extensively reported in the provided context, the general application of TEM in characterizing MOFs involves imaging the porous network and the arrangement of metal clusters and organic linkers at the nanoscale. This level of investigation is crucial for understanding the material's porosity and its performance in applications like gas storage and catalysis.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is a powerful technique for determining the elemental composition of a sample. thermofisher.com When the electron beam of the microscope interacts with the copper terephthalate sample, it generates characteristic X-rays from the constituent elements. thermofisher.com The energy of these X-rays is unique to each element, allowing for their identification and quantification.

EDS analysis of copper terephthalate confirms the presence of copper (Cu), carbon (C), and oxygen (O), the primary elemental components of the compound. researchgate.netglobalsino.com The technique can be used to create elemental maps, which show the spatial distribution of these elements across the sample's surface. This is particularly useful for verifying the homogeneity of the material and ensuring that the copper and terephthalate moieties are uniformly distributed throughout the framework. nih.gov

It is important to be aware of potential artifacts in EDS analysis. For instance, if a copper grid is used to support the sample for TEM analysis, it can contribute to the copper signal in the spectrum. globalsino.com Therefore, careful selection of sample holders and awareness of the instrument's components are necessary for accurate elemental analysis. globalsino.comnih.gov

Table 2: Expected Elemental Peaks in EDS/EDX Analysis of Copper Terephthalate

| Element | Characteristic X-ray Lines | Approximate Energy (keV) |

| Carbon (C) | Kα | 0.277 |

| Oxygen (O) | Kα | 0.525 |

| Copper (Cu) | Lα | 0.930 |

| Copper (Cu) | Kα | 8.040 |

| Copper (Cu) | Kβ | 8.905 |

Note: The exact energy values may vary slightly depending on the instrument and its calibration.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of the elements present on the surface of the material. xpsfitting.com For copper terephthalate, XPS is instrumental in confirming the +2 oxidation state of the copper ions within the framework.

The XPS analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. The Cu 2p region of the XPS spectrum is particularly informative for copper compounds. The presence of strong satellite peaks in the Cu 2p spectrum is a hallmark of Cu(II) species. xpsfitting.com

By analyzing the positions and shapes of the Cu 2p peaks, as well as the Auger parameters, researchers can definitively identify the oxidation state of copper on the material's surface. xpsfitting.com This is critical for understanding the electronic structure and the reactivity of the active metal sites in copper terephthalate.

Table 3: Typical XPS Binding Energies for Copper Species

| Species | Cu 2p₃/₂ Binding Energy (eV) | Key Features |

| Cu(0) / Cu(I) | ~932.6 | No significant satellite peaks |

| Cu(II) | ~934-935 | Strong satellite peaks present |

Thermal and Porosimetric Characterization

Understanding the thermal stability and porosity of this compound is essential for its practical application, particularly in areas like gas storage and separation.

Thermogravimetric Analysis (TGA) for Thermal Stability and Desolvation Processes

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. For this compound, TGA provides critical information about its thermal stability and the process of desolvation (the removal of water or other solvent molecules from the structure).

A typical TGA curve for a hydrated copper terephthalate shows distinct weight loss steps. The initial weight loss, occurring at lower temperatures, corresponds to the removal of the water molecules of hydration. nih.gov For instance, in one study, the release of four water molecules from a copper terephthalate complex was observed between 180–200 °C. nih.gov Following desolvation, the anhydrous framework can be stable up to a certain temperature before it begins to decompose. Research has indicated that the copper terephthalate framework can be stable up to temperatures around 360 °C, after which the organic linker starts to break down, eventually leading to the formation of metallic copper at higher temperatures. ums.edu.mymdpi.com

The desolvation process can also be monitored by techniques like temperature-dependent X-ray diffraction (T-XRD), which can reveal structural changes that occur as the solvent molecules are removed. mdpi.com

Table 4: Thermal Events in Copper Terephthalate Observed by TGA

| Temperature Range (°C) | Observed Event | Reference |

| 180 - 200 | Release of coordinated water molecules | nih.gov |

| Up to 360 | Stable anhydrous framework | ums.edu.my |

| Above 360 | Decomposition of the organic linker | mdpi.com |

| ~450 | Onset of thermal collapse and formation of metallic copper | mdpi.com |

Gas Adsorption/Desorption Isotherms for Porosity, Surface Area, and Pore Volume Determination (e.g., BET, Langmuir Methods)

Gas adsorption/desorption isotherms are fundamental for characterizing the porous nature of copper terephthalate. These measurements, typically performed with nitrogen (N₂) at 77 K, provide quantitative data on the material's specific surface area, pore volume, and pore size distribution.

The shape of the adsorption isotherm gives qualitative information about the pore structure. A Type I isotherm, which is characteristic of microporous materials, is often observed for copper terephthalate, indicating the presence of small pores (less than 2 nm in diameter). nationalmaglab.org

From the isotherm data, several key parameters can be calculated:

BET Surface Area: The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area of a material. Reported BET surface areas for copper terephthalate can vary, with values around 625 m²/g being documented. nationalmaglab.org

Langmuir Surface Area: The Langmuir model, which assumes monolayer adsorption, can also be used to estimate the surface area. Langmuir surface areas for copper terephthalate have been reported to be around 752 m²/g. nationalmaglab.org

Pore Volume: The total volume of the pores can be determined from the amount of gas adsorbed at a relative pressure close to saturation. Micropore volumes of approximately 0.282 cm³/g have been reported. nationalmaglab.org

The porosity and high surface area of copper terephthalate are key features that make it an attractive material for applications such as gas storage and separation, as these properties provide a large number of sites for gas molecules to adsorb. nationalmaglab.org The reversible nature of the gas adsorption, indicated by little hysteresis between the adsorption and desorption branches of the isotherm, is also a desirable characteristic for these applications. nationalmaglab.org

Table 5: Porosimetric Data for Copper Terephthalate from N₂ Adsorption

| Parameter | Reported Value | Reference |

| BET Surface Area | 625 m²/g | nationalmaglab.org |

| Langmuir Surface Area | 752 m²/g | nationalmaglab.org |

| Micropore Volume | 0.282 cm³/g | nationalmaglab.org |

| Isotherm Type | Type I | nationalmaglab.org |

Pore Size Distribution Analysis

The porosity and surface area of copper terephthalate architectures are critical parameters that define their suitability for applications such as gas storage and separation. mdpi.com The analysis of pore size distribution, primarily conducted through gas sorption measurements, provides fundamental insights into the material's internal structure. Nitrogen (N₂) adsorption-desorption analysis at 77 K is a standard technique employed to characterize these properties.

The N₂ adsorption-desorption isotherm for a desolvated form of copper terephthalate is typically classified as a Type I isotherm according to the IUPAC classification. nationalmaglab.orgnationalmaglab.org This isotherm shape is characteristic of microporous materials, featuring a steep uptake at very low relative pressures (P/P₀) as the gas adsorbs onto the high-energy surfaces within the micropores, followed by a long, flat plateau at higher relative pressures. nationalmaglab.org This plateau indicates that the micropores have been filled and there is limited uptake on the external surface. Research has shown that the isotherm for desolvated copper terephthalate exhibits very little hysteresis, which signifies that the gas adsorption process is largely reversible. nationalmaglab.orgnationalmaglab.org

The Brunauer-Emmett-Teller (BET) and Langmuir models are applied to the isotherm data to calculate the specific surface area. Studies on copper terephthalate synthesized under various conditions have reported significant surface areas. For instance, a desolvated copper terephthalate, originally synthesized as Cu(tpa)·(dmf), presented a BET surface area of 625 m²/g and a Langmuir surface area of 752 m²/g. nationalmaglab.orgnationalmaglab.org Another study reported a BET surface area as high as 750 m²/g. researchgate.net The monolayer volume of N₂ adsorbed can also be determined from these isotherms; one study reported a value of 181 cm³/g (at STP). nationalmaglab.org

The total pore volume is another crucial parameter derived from these analyses. For copper terephthalate, the micropore volume has been found to be substantial, which is consistent with its Type I isotherm. The pore structure of these materials, while having a high surface area, may present challenges in certain applications. For example, the nanometric pore size in some metal-organic frameworks can sometimes impede the efficient transport of electrolytes to active sites in electrochemical applications. mdpi.com

The table below summarizes key data from gas sorption analysis of copper terephthalate frameworks.

| Parameter | Reported Value | Source |

| BET Surface Area | 625 m²/g | nationalmaglab.orgnationalmaglab.org |

| Langmuir Surface Area | 752 m²/g | nationalmaglab.orgnationalmaglab.org |

| BET Surface Area | 750 m²/g | researchgate.net |

| Monolayer Volume (N₂) | 181 cm³/g (STP) | nationalmaglab.org |

| Isotherm Type | Type I | nationalmaglab.orgnationalmaglab.org |

Structural Elucidation and Coordination Chemistry of Copper Terephthalate Trihydrate

Crystal Systems and Space Group Assignments

Copper terephthalate (B1205515) trihydrate has been characterized as crystallizing in the orthorhombic system. researchgate.net Detailed single-crystal X-ray diffraction studies have assigned its structure to the Pbcn space group. researchgate.net The lattice parameters determined for this compound underscore its specific crystalline arrangement. In contrast, related dihydrate metal terephthalates, such as those of magnesium, manganese, iron, and cobalt, are isostructural and crystallize in the monoclinic space group C2/c. researchgate.net A Rietveld refinement of the copper(II) terephthalate trihydrate structure has been compared with the single-crystal data, showing an average difference in bond distances of 0.03 Å and in bond angles of 1.1°, confirming the accuracy of powder diffraction techniques for this class of compounds. researchgate.net

Table 1: Crystallographic Data for Copper Terephthalate Trihydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | Cu[C₆H₄(COO)₂]·3H₂O | researchgate.net |

| Molecular Weight | 281.71 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbcn | researchgate.net |

| a (Å) | 6.869 (3) | researchgate.net |

| b (Å) | 22.985 (11) | researchgate.net |

| c (Å) | 6.626 (3) | researchgate.net |

Copper Coordination Environments and Geometries

The coordination environment of the copper(II) ion in terephthalate frameworks can vary, but a predominant and well-documented motif is the dinuclear "paddlewheel" secondary building unit (SBU). researchgate.netnationalmaglab.orgrsc.orgnih.gov This structure consists of two copper(II) atoms bridged by four carboxylate groups from the terephthalate ligands. nationalmaglab.org The Cu-Cu distance in these dimers is typically around 2.66 Å. nih.gov

In many instances, each copper atom within the paddlewheel SBU exhibits a square pyramidal geometry. nih.govnationalmaglab.orgmdpi.com The base of the pyramid is defined by four oxygen atoms from the bridging carboxylate groups, while the apical position can be occupied by a solvent molecule, such as water. nationalmaglab.org This exposed apical coordination site is a key feature, influencing the material's potential for catalysis and interaction with other molecules. nationalmaglab.org

Alternatively, structures can feature isolated, octahedrally coordinated metal cations, as seen in related M(C₈H₄O₄)(H₂O)₂ compounds. researchgate.net In such cases, the equatorial plane is formed by four oxygen atoms from different terephthalate ligands, and the two axial positions are occupied by water molecules. researchgate.net

Role of Terephthalate Ligands in Bridging and Coordination Modes

The terephthalate anion (tpa²⁻ or BDC²⁻), derived from terephthalic acid, is a linear and rigid dicarboxylate ligand that functions as a linker, connecting metal centers to form extended networks. researchgate.netnationalmaglab.org Each of its two carboxylate groups, positioned at opposite ends of the benzene (B151609) ring, can coordinate to copper ions.

The carboxylate groups of the terephthalate ligand typically coordinate in a bidentate bridging fashion, where each of the two oxygen atoms of a single carboxylate group binds to a different metal center (μ₂-η¹:η¹ mode). researchgate.netresearchgate.net This bridging capability allows the terephthalate ligand to connect adjacent copper paddlewheel SBUs or individual copper ions, propagating the structure into higher dimensions. researchgate.net This connectivity is fundamental to the formation of the polymeric framework.

Influence of Water Molecules in Coordination Sphere and Lattice (Trihydrate Context)

In this compound, the three water molecules per formula unit play a critical role in stabilizing the crystal structure. researchgate.net Their influence is twofold: direct coordination to the metal center and participation in the crystal lattice through hydrogen bonding. researchgate.netresearchgate.net

One of the three water molecules is directly coordinated to the copper(II) ion, typically occupying an axial position in its coordination sphere. researchgate.netnationalmaglab.org This coordinated water molecule completes the geometry around the copper center (e.g., forming a square pyramid from a square plane). nationalmaglab.org The other two water molecules are not directly bonded to the metal but are located within the voids of the framework as lattice water molecules. researchgate.net These lattice water molecules are crucial for mediating a network of hydrogen bonds that connects different components of the structure. researchgate.net

Polymeric Chain Propagation and Extended Network Formation (1D, 2D, 3D Architectures)

The combination of the copper coordination centers and the bridging terephthalate ligands results in the formation of extended polymeric architectures. nationalmaglab.org Depending on the synthesis conditions and the specific coordination, these frameworks can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. mdpi.comresearchgate.net

For copper terephthalate, 2D layered structures are commonly reported. researchgate.netnationalmaglab.org In these architectures, the Cu²⁺ ions are connected by the terephthalate linkers to form sheet-like networks. researchgate.net These 2D sheets can then stack upon one another, held together by weaker forces such as van der Waals interactions or hydrogen bonding, sometimes creating channels or tunnels within the 3D solid. nationalmaglab.org The structure of this compound itself can be described as consisting of these polymeric layers.

Supramolecular Interactions and Crystal Packing Analysis

A comprehensive hydrogen-bonding network is a defining feature of this compound, primarily facilitated by the water molecules and the carboxylate oxygen atoms of the terephthalate ligand. researchgate.netnih.gov Both the coordinated and the lattice water molecules act as hydrogen-bond donors, while the uncoordinated carboxylate oxygen atoms act as acceptors. researchgate.net

π-π Stacking and C-H···π Interactions

π-π Stacking: The aromatic terephthalate ligands within the copper terephthalate framework are oriented in a manner that facilitates π-π stacking interactions between adjacent benzene rings. These interactions, characterized by the overlap of π-orbitals, contribute to the cohesion of the crystal lattice. In structurally related copper-nitroterephthalic acid complexes, off-set π···π stacking interactions have been observed with inter-centroid separations of approximately 3.69 Å. acs.org The central regions of 2D fingerprint plots derived from Hirshfeld surface analysis can indicate the presence and nature of these π···π stacking interactions. nih.gov The formation of π-π stacking is a potential mechanism for the interaction between copper terephthalate and other molecules, such as organic dyes, where the benzene rings of the framework can interact with the aromatic systems of the guest molecules. mdpi.com

The interplay between these non-covalent interactions is a key factor in determining the packing of the molecular components and the resulting porosity of the material.

Hirshfeld Surface Analysis and Enrichment Ratios for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal, providing a unique surface for each molecule within the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and analyze the specific types of intermolecular contacts and their relative importance. For copper-terephthalate-related structures, Hirshfeld analysis reveals the prevalence of several key interactions. nih.gov

2D Fingerprint Plots: These plots are generated from the Hirshfeld surface and provide a two-dimensional representation of all intermolecular contacts. In copper-nitroterephthalic acid complexes, which are analogous to copper terephthalate, the 2D fingerprint plots show that the most significant contacts are O···H, H···H, and C···H. nih.gov

Below is a table summarizing the percentage contribution of the most prominent intermolecular contacts in a related copper-nitroterephthalate complex, which provides insight into the types of interactions likely to be important in this compound.

| Intermolecular Contact | Percentage Contribution (%) in Cu-NTA nih.gov |

| O···H | 50.9 |

| H···H | 18.3 |

| C···H | 5.0 |

Enrichment Ratios: To provide a more quantitative understanding of the propensity for certain pairs of chemical species to form contacts in the crystal packing, enrichment ratios are calculated. An enrichment ratio greater than unity for a particular contact type indicates that these contacts are more frequent than would be expected from a random distribution of contacts. nih.govrsc.org

For copper-nitroterephthalate complexes, the enrichment ratios highlight a high propensity for C···C and O···H contacts, suggesting these are key interactions in the formation of the crystal structure. nih.gov

| Contact Type | Enrichment Ratio in Cu-NTA nih.gov |

| C···C | 3.74 |

| O···H | 1.45 |

These analyses underscore the importance of specific intermolecular interactions in directing the self-assembly and stabilization of the copper terephthalate framework.

Structural Dynamics: Solvent Exchange and Framework Flexibility ("Breathing Effects")

Copper terephthalate frameworks are not static structures; they can exhibit dynamic behaviors such as solvent exchange and framework flexibility, often referred to as "breathing effects." These phenomena are critical for applications like gas storage and separation.

Framework Flexibility ("Breathing Effects"): Certain metal-organic frameworks exhibit a phenomenon known as "breathing," where the framework undergoes large-amplitude, reversible structural transformations upon external stimuli such as changes in temperature, pressure, or the introduction of guest molecules. While some copper terephthalate structures are rigid, others, depending on the synthesis protocol, can be flexible and are isoreticular to the MOF-2 type, which is known for such effects. nih.gov This flexibility can lead to significant changes in the unit cell volume and pore dimensions. The breathing behavior is often linked to the coordination environment of the metal ions and the rotational freedom of the organic linkers. The ability of a framework to "breathe" can have a profound impact on its adsorption properties, leading to stepped isotherms and selective gas uptake.

Isostructural and Isoreticular Relationships with Other Metal Terephthalate Frameworks

The concept of isostructural and isoreticular frameworks is central to the design and synthesis of metal-organic frameworks with tailored properties.

Isostructural Frameworks: Two or more frameworks are considered isostructural if they have the same crystal structure, including the same space group and atomic connectivity, despite having different chemical components (either the metal ion or the organic linker). This compound is part of a broader family of metal terephthalate hydrates. For example, a series of isostructural metal terephthalate dihydrates with the general formula M(C₈H₄O₄)(H₂O)₂, where M can be Mg, Mn, Fe, and Co, have been synthesized and characterized. scirp.org These compounds crystallize in the monoclinic space group C2/c.

Isoreticular Frameworks: Isoreticular synthesis refers to the creation of a series of frameworks that have the same underlying topology but with linkers of varying lengths or functionalities, leading to different pore sizes. A key example of an isoreticular relationship for copper terephthalate is with MOF-2, which is a zinc-based terephthalate framework, [Zn(BDC)(DMF)]. nih.gov Copper terephthalate can adopt a structure that is isoreticular to this well-known MOF, highlighting the transferability of structural motifs across different metal centers. nih.govresearchgate.net This relationship allows for the rational design of new materials with predictable structures and properties. The synthesis conditions can play a critical role in determining which structural type is formed, leading to either rigid or flexible frameworks. nih.gov

The study of these relationships is invaluable for understanding the fundamental principles of MOF assembly and for expanding the library of functional porous materials.

Theoretical and Computational Investigations of Copper Terephthalate Trihydrate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the intrinsic properties of metal-organic frameworks (MOFs). youtube.comnih.gov DFT allows for an accurate description of the electronic structure and related properties of complex systems, such as copper terephthalate (B1205515), by modeling the electron density. youtube.comnih.gov

Analysis of the density of states (DOS) reveals the contribution of different atoms (e.g., Cu, O, C) to the valence and conduction bands. In copper terephthalate systems, the electronic structure is typically characterized by strong coupling between the Cu²⁺ d-orbitals and the delocalized π-electrons of the terephthalate ligand. researchgate.net This interaction is fundamental to its electronic and magnetic properties. Theoretical investigations into various copper nitride compounds have similarly used DFT to determine band structures and densities of states, showcasing the method's utility in predicting electronic behavior. arxiv.org

Table 1: Illustrative Electronic Properties from DFT Calculations

| Property | Description | Typical Finding for Copper-based MOFs |

|---|---|---|

| Band Gap (Egap) | The energy difference between the valence and conduction bands. | Determines if the material is a conductor, semiconductor, or insulator. |

| HOMO/LUMO | The highest and lowest energy molecular orbitals involved in electronic transitions. | Their distribution indicates sites for electrophilic and nucleophilic attack. researchgate.netnih.gov |

| Density of States (DOS) | The number of electronic states per unit energy range. | Reveals the contribution of metal and ligand orbitals to the electronic bands. |

A primary application of DFT is the optimization of the molecular geometry of copper terephthalate trihydrate. Starting from an initial structure, often derived from experimental X-ray diffraction data, the calculation iteratively adjusts the atomic positions to find the lowest energy (most stable) conformation. researchgate.netreddit.com This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles.

These optimized geometric parameters can then be compared with experimental data to validate the accuracy of the computational model. For copper terephthalate solvates, experimental crystal structures have been determined, providing lattice parameters and key bond distances, such as those in the copper paddlewheel unit. nationalmaglab.orgnationalmaglab.org For example, a reported structure for a copper terephthalate DMF solvate crystallizes in the monoclinic C2/m space group with specific lattice parameters (a = 11.4143(3) Å, b = 14.2687(4) Å, c = 7.7800(2) Å, β = 108.119(1)°). nationalmaglab.orgnationalmaglab.org DFT-optimized geometries for such systems typically show excellent agreement with these experimental findings, confirming the reliability of the theoretical approach. reddit.com

Table 2: Comparison of Selected Experimental and DFT-Optimized Geometrical Parameters

| Parameter | Experimental Value (Å/°) (Illustrative) | DFT-Optimized Value (Å/°) (Illustrative) |

|---|---|---|

| Cu-O (carboxylate) bond length | ~1.9 - 2.0 Å | ~1.9 - 2.1 Å |

| Cu-Cu distance (paddlewheel) | ~2.6 Å | ~2.5 - 2.7 Å |

| O-C-O bond angle | ~125° | ~124° - 126° |

Note: Values are illustrative for typical copper carboxylate MOFs, as precise data for the trihydrate may vary.

DFT and its time-dependent extension (TD-DFT) are used to predict the optical and nonlinear optical (NLO) properties of materials. researchgate.netdntb.gov.uarsc.org The calculations can simulate UV-Vis absorption spectra by determining the energies of electronic transitions, which correspond to the excitation of electrons from occupied to unoccupied orbitals. researchgate.netnih.gov

Furthermore, DFT can compute NLO properties such as the first hyperpolarizability (β) and third-order polarizability (γ), which are measures of a material's ability to alter the properties of light passing through it. researchgate.netrsc.org Materials with significant NLO response are valuable for applications in optoelectronics and telecommunications. researchgate.net Studies on various organic and organometallic complexes, including those with copper, have shown that DFT is a reliable method for predicting NLO behavior and identifying candidates for optical applications. rsc.org The asymmetric nature of the coordination environment around the metal center in structures like copper terephthalate can contribute to a non-zero hyperpolarizability.

Adsorption Modeling and Simulation

Computational modeling is essential for predicting and understanding the adsorption of gases in porous materials like copper terephthalate, which is critical for designing gas storage and separation processes.

Ideal Adsorbed Solution Theory (IAST) is a thermodynamic framework used to predict the composition of an adsorbed gas mixture from pure-component adsorption isotherm data. ed.ac.ukmanchester.ac.uk Developed by Myers and Prausnitz, IAST assumes that the adsorbed phase behaves as an ideal solution, analogous to Raoult's law for vapor-liquid equilibria. manchester.ac.ukmicromeritics.com The theory is widely applied to predict the performance of MOFs in separating gas mixtures, such as CO₂/CH₄ or Xe/Kr. micromeritics.comtudelft.nl

The IAST calculation involves several steps:

Measure or simulate the single-component adsorption isotherms for each gas in the mixture at a constant temperature.

Fit the isotherm data to an appropriate model (e.g., Langmuir, Sips, Toth). tudelft.nl

Numerically solve a set of non-linear algebraic equations to find the adsorbed phase mole fractions for a given gas phase pressure and composition. ed.ac.uk

IAST has proven to be a reliable predictive tool for many systems, providing a crucial link between single-gas experiments and multicomponent separation performance without the need for complex and expensive mixed-gas adsorption measurements. micromeritics.comtudelft.nl

The isosteric enthalpy of adsorption (often denoted as Qst or ΔHads) is a critical thermodynamic quantity that measures the strength of the interaction between an adsorbate molecule and the adsorbent surface. rsc.orgbath.ac.uk It can be calculated from experimental or simulated adsorption isotherms measured at two or more different temperatures using the Clausius-Clapeyron equation. rsc.orgpsu.edu

The equation, in a common form for this purpose, is:

ln(P) = - (Qst / R) * (1/T) + C

where P is the pressure, T is the temperature, R is the ideal gas constant, and C is a constant. By plotting ln(P) versus 1/T at a constant amount of adsorbed gas (an isostere), the isosteric enthalpy (Qst) can be determined from the slope of the resulting line. researchgate.netreadthedocs.io This analysis provides valuable information on the energetics of the adsorption process, indicating whether it is dominated by physisorption or stronger chemisorption, and how the interaction strength changes with surface coverage. rsc.orgpsu.edu

Table 3: Illustrative Isosteric Enthalpies of Adsorption for CO₂ on a Copper MOF

| CO₂ Loading (mmol/g) | Isosteric Enthalpy (Qst) (kJ/mol) |

|---|---|

| 0.1 | 28 |

| 0.5 | 26 |

| 1.0 | 24 |

| 2.0 | 22 |

Note: Data is illustrative, based on typical values for copper-based MOFs, showing a decrease in Qst with increasing loading as the most energetic sites are occupied first. psu.edu

Crystal Structure Prediction and Refinement Techniques (e.g., Monte Carlo Simulated Annealing for Powder Diffraction Data)

The determination of a compound's crystal structure is fundamental to understanding its properties. While single-crystal X-ray diffraction is the definitive method, obtaining suitable single crystals of materials like this compound can be challenging. Consequently, methods for structure determination from powder X-ray diffraction (PXRD) data are crucial. However, the one-dimensional nature of PXRD patterns leads to significant peak overlap, complicating direct structure solution. To overcome this, powerful theoretical and computational techniques are employed to predict and refine crystal structures from powder data.

A prominent and successful approach for solving crystal structures from powder diffraction data when single crystals are unavailable is the use of Monte Carlo simulated annealing (MCSA). researchgate.net This ab initio method explores the vast conformational space of a crystal structure to find the global minimum on the potential energy surface that best fits the experimental diffraction data. The process involves generating random trial structures and accepting or rejecting them based on a probability function that depends on the agreement between the calculated and experimental powder patterns and a simulated "temperature." This temperature is gradually lowered, guiding the search toward the optimal structure.

This technique has been effectively applied to metal-organic frameworks that are isostructural to this compound, such as terephthalate salts of magnesium, manganese, iron, and cobalt. researchgate.net In those cases, the structures were successfully determined by applying MCSA techniques to high-resolution synchrotron powder diffraction data, followed by a final structural refinement using the Rietveld method. researchgate.net

The definitive crystal structure of this compound, against which any powder-based prediction would be benchmarked, was determined using single-crystal X-ray diffraction. iucr.org The compound crystallizes in the triclinic space group P-1. iucr.org The structure consists of chains of edge-sharing CuO₆ octahedra that are interconnected by terephthalate anions, creating a three-dimensional network. iucr.org The water molecules are incorporated into this framework. iucr.org

Detailed crystallographic data from the single-crystal structure determination provides the precise parameters that computational prediction and refinement aim to replicate.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | Cu[C₆H₄(COO)₂]·3H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.368(1) |

| b (Å) | 7.458(2) |

| c (Å) | 10.932(2) |

| α (°) | 77.01(2) |

| β (°) | 83.77(2) |

| γ (°) | 88.58(2) |

| Volume (ų) | 502.8(2) |

| Z | 2 |

Data sourced from single-crystal X-ray diffraction analysis. iucr.org

Following an initial structure prediction by a method like MCSA, the Rietveld refinement technique is indispensable for finalizing the structure against the powder diffraction data. Rietveld refinement is a least-squares method that minimizes the difference between the observed powder diffraction pattern and a calculated pattern based on a structural model. It refines various parameters, including lattice parameters, atomic positions, and peak shape functions, to achieve the best possible fit. researchgate.net This two-step process of computational prediction followed by Rietveld refinement represents a powerful synergy for elucidating the structures of crystalline materials from powder data. researchgate.net

Table 2: Selected Interatomic Distances in this compound

| Bond | Length (Å) |

|---|---|

| Cu(1)-O(1) | 1.954(2) |

| Cu(1)-O(2) | 2.404(2) |

| Cu(1)-O(5W) | 1.955(2) |

| Cu(2)-O(3) | 1.956(2) |

| Cu(2)-O(4) | 2.438(2) |

| Cu(2)-O(6W) | 1.956(2) |

Data reflects the coordination environment around the copper centers. iucr.org

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Control and Sustainability

The synthesis of copper terephthalate (B1205515) trihydrate has evolved from conventional solvothermal methods, which often require high temperatures and potentially hazardous solvents like dimethylformamide (DMF), to more sustainable and controlled approaches. Future research is increasingly focused on green synthesis methodologies that prioritize environmental benignity and process efficiency.

One promising direction is the expanded use of aqueous media for synthesis at room temperature, which significantly reduces the environmental footprint and cost. nationalmaglab.org The development of microwave-assisted and sonochemical methods also presents an opportunity to accelerate reaction times and potentially access novel phases or morphologies of copper terephthalate. mdpi.com These techniques offer enhanced control over nucleation and growth processes, leading to materials with tailored crystal sizes and defect densities.

Furthermore, mechanochemical synthesis, a solvent-free or low-solvent method, is a key area for future exploration. This technique can lead to the formation of unique crystalline structures and offers a scalable and environmentally friendly alternative to traditional solvent-based syntheses. Research into continuous flow synthesis methods could also pave the way for large-scale, industrial production of copper terephthalate with consistent quality.

A comparative look at various synthesis methods is presented below:

| Synthesis Method | Typical Solvents | Temperature | Key Advantages | Research Focus |

| Solvothermal | DMF, Acetone (B3395972), Methanol (B129727) | High | Well-established, good crystallinity | Reducing temperature and hazardous solvents |

| Microwave-Assisted | Acetone-Methanol mixture | Elevated | Rapid synthesis, phase control | DMF-free protocols, nanoparticle synthesis mdpi.com |

| Aqueous Synthesis | Water | Room Temperature | Green, low-cost, simple | Enhancing yield and purity nationalmaglab.org |

| Mechanochemical | Solvent-free or minimal solvent | Room Temperature | Sustainable, scalable, novel structures | Exploring new polymorphs and scalability |

Exploration of New Functionalization Strategies for Tunable Properties

The functionalization of copper terephthalate offers a powerful tool to tailor its properties for specific applications. Research in this area is moving beyond simple substitution to more sophisticated and dynamic modification techniques.

Post-synthetic modification (PSM) is a key strategy, allowing for the introduction of functional groups onto the pre-synthesized MOF structure. rsc.org For instance, the introduction of thiol groups has been shown to create selective adsorbents for heavy metals like mercury. daneshyari.commdpi.com Future work could explore a wider range of functional groups to tune the electronic, optical, and catalytic properties of the material.

The use of mixed-linker systems, where terephthalic acid is combined with other organic linkers during synthesis, is another promising avenue. This approach can lead to the formation of novel frameworks with altered pore sizes, shapes, and chemical environments. For example, the incorporation of amino-functionalized terephthalic acid can modify the band gap and photoluminescence properties of the resulting MOF. scientific.netresearchgate.net

A particularly exciting frontier is the development of reversible PSM techniques. Inspired by research on other MOFs, the use of dynamic covalent chemistry, such as Diels-Alder reactions, could allow for the attachment and removal of functional groups in response to external stimuli. chemistryviews.org This would enable the creation of "smart" materials with switchable properties.

| Functionalization Strategy | Description | Example | Tunable Properties |

| Post-Synthetic Modification (PSM) | Chemical modification of a pre-formed MOF. rsc.org | Thiol-functionalization. daneshyari.commdpi.com | Adsorption selectivity, catalytic activity. |

| Mixed-Linker Synthesis | Use of multiple organic linkers during synthesis. scientific.net | Amino-terephthalic acid co-linker. scientific.net | Optical band gap, photoluminescence. scientific.netresearchgate.net |

| Reversible PSM | Functionalization that can be reversed by a stimulus. | Diels-Alder reaction on furan-functionalized MOF. chemistryviews.org | Switchable properties, stimuli-responsiveness. |

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the formation and dynamic behavior of copper terephthalate trihydrate at the molecular level is crucial for optimizing its synthesis and performance. Advanced in-situ characterization techniques are indispensable tools for achieving this understanding.

In-situ X-ray diffraction (XRD) has been effectively used to monitor the crystallization kinetics of MOFs, providing valuable insights into the influence of synthesis parameters like temperature and solvent composition on the final product. nationalmaglab.orgmdpi.com For example, time-resolved in-situ energy-dispersive X-ray diffraction can track the formation of crystalline phases in real-time. acs.org Future studies could employ this technique to investigate the mechanisms of mechanochemical and sonochemical synthesis.

In-situ spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide detailed information about the coordination environment of the metal centers and the state of the organic linkers during synthesis and under operational conditions. acs.org This is particularly important for understanding host-guest interactions and the structural transformations that can occur during adsorption or catalysis. The thermal evolution of different copper terephthalate structures has been monitored by techniques such as thermogravimetric analysis (TGA) coupled with XRD (T-XRD), revealing both rigid and flexible frameworks depending on the synthesis route. mdpi.com

Elucidation of Complex Structure-Function Relationships for Targeted Applications

A deeper understanding of the relationship between the structure of copper terephthalate and its functional properties is essential for designing materials with enhanced performance for specific applications. Future research should focus on establishing clear correlations between crystallographic structure, pore characteristics, and functional outputs.

For instance, studies have shown that the synthesis protocol can lead to either rigid or flexible copper terephthalate structures, which in turn significantly impacts their electrochemical behavior and catalytic activity in reactions like the oxygen reduction reaction (ORR). mdpi.com Delving further into how subtle structural variations, such as the degree of hydration or the presence of defects, influence electron transport and active site accessibility is a key research direction.

The functionalization of the terephthalate linker with different groups not only modifies the chemical environment of the pores but also affects the electronic structure of the framework. nationalmaglab.org Systematically studying how substituents with varying electron-donating or -withdrawing properties impact the band gap, charge carrier mobility, and, consequently, the photocatalytic or sensing capabilities of the material is crucial. Quantum chemical computations can play a significant role in predicting these relationships and guiding experimental efforts. nationalmaglab.orgacs.org

Scalability and Industrial Implementation Challenges of Copper Terephthalate Materials

For copper terephthalate materials to transition from the laboratory to industrial applications, several challenges related to scalability and cost-effective production must be addressed. While high-throughput solvothermal methods have been developed to produce gram quantities of copper terephthalate, further research is needed to develop robust and economically viable large-scale manufacturing processes. psu.eduornl.gov

A major hurdle is the reliance on expensive and often toxic solvents like DMF. mdpi.com The development of solvent-free or green-solvent-based synthesis routes, as discussed in section 7.1, is therefore critical for industrial implementation. Furthermore, ensuring batch-to-batch reproducibility in terms of crystallinity, particle size, and purity on a large scale is a significant engineering challenge.

Integration into Multifunctional Hybrid Materials and Composites

The integration of copper terephthalate into hybrid and composite materials offers a promising strategy to enhance its properties and create multifunctional systems. Future research will likely focus on the synergistic effects that arise from combining copper terephthalate with other materials.

For example, creating composites with conductive materials like graphene or carbon nanotubes could improve the electrical conductivity of copper terephthalate, which is often a limiting factor in its application in electronic devices and electrocatalysis. The resulting hybrid material could exhibit enhanced performance in supercapacitors or as an electrode material.

Dispersing nanoparticles of copper terephthalate within a polymer matrix could lead to mixed-matrix membranes with improved gas separation properties. The MOF's pores could provide selective pathways for gas molecules, while the polymer would provide mechanical stability and processability. Another area of exploration is the growth of copper terephthalate as a thin film on various substrates, which could be utilized in sensor devices or as functional coatings. The development of layer-by-layer deposition techniques is crucial for achieving controlled film thickness and orientation. nih.gov

Q & A

Q. What are the optimal synthesis conditions for copper terephthalate trihydrate, and how can its purity be verified?

this compound is typically synthesized via hydrothermal or solvothermal methods by reacting copper salts (e.g., Cu(NO₃)₂·3H₂O) with terephthalic acid under controlled pH and temperature. For purity verification, use powder X-ray diffraction (PXRD) to confirm crystallinity and match patterns with reference data (e.g., Acta Crystallogr. C 1991 ). Thermogravimetric analysis (TGA) can validate the trihydrate composition by quantifying water loss. Elemental analysis (EA) and infrared spectroscopy (FT-IR) further confirm stoichiometry and ligand coordination .

Q. Which structural characterization techniques are most effective for analyzing this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving its crystal structure, revealing coordination geometry (e.g., octahedral Cu²⁺ centers) and hydrogen-bonding networks . Pair distribution function (PDF) analysis complements SCXRD for studying local structural disorder. Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) provides morphological and elemental mapping data .

Q. What safety protocols are critical when handling this compound in the lab?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency measures for skin/eye contact include immediate rinsing with water for 15+ minutes, followed by medical evaluation .

Advanced Research Questions

Q. How do the magnetic properties of this compound vary with structural modifications?

Magnetic susceptibility measurements (via SQUID magnetometry) reveal that its 1D and 2D polymeric structures exhibit antiferromagnetic coupling at low temperatures due to superexchange interactions between Cu²⁺ ions. Substituting terephthalate with functionalized ligands (e.g., nitro- or amino-derivatives) alters exchange pathways, potentially inducing ferromagnetic behavior. Conflicting data on coupling strengths (e.g., Inorg. Chem. 1999 vs. J. Solid State Chem. 2013) may arise from synthetic variables like pH or counterion selection .

Q. What role does this compound play in analytical chemistry applications?

It serves as a reference standard in pesticide residue analysis, particularly for calibrating chromatographic methods (e.g., HPLC-UV/Vis). Its stability and defined stoichiometry enable precise quantification of analyte recovery rates in complex matrices. Method validation requires comparing retention times and spectral profiles against certified standards .

Q. How can researchers resolve contradictions in reported synthesis outcomes for this compound?

Discrepancies in crystallinity or hydration states often stem from variations in reaction time, solvent polarity, or drying protocols. Systematic reproducibility studies should include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.